N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline
Overview
Description
“N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline” is a chemical compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 . It’s used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure, but without specific experimental data, these predictions might not be accurate. The molecular weight of this compound is 343.46 .Scientific Research Applications
Catalytic Oxidation
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline and related compounds are involved in catalytic oxidation processes. Dirhodium caprolactamate, for example, is an efficient catalyst for the generation of tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines (Ratnikov et al., 2011).
Spectroscopic and Theoretical Studies
Spectroscopic studies using infrared spectroscopy, aided by density functional calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into their vibrational, geometrical, and electronic properties (Finazzi et al., 2003).
Lithiation and Substitution Reactions
Research has explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. These substances undergo lithiation on nitrogen and ortho to the directing metalating group, leading to high yields of substituted products (Smith et al., 2013).
Electrochemical Oxidation
The electrochemical oxidation of compounds like 2,6-di-tert-butyl-4-isopropylphenol, which is structurally similar to this compound, reveals products derived from intermediate phenoxy radicals or phenoxonium ions (Richards & Evans, 1977).
Palladium-Catalyzed Aroylation
Palladium-catalyzed aroylation of anilines, including those with methoxy and tert-butyl groups, is an area of research. This process involves the use of tert-butyl hydroperoxide and leads to a variety of ortho-aroylated anilines (Chu et al., 2019).
Copolymerization Studies
Research has been conducted on the copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are similar to the compound . These studies focus on copolymerizing with styrene to understand the compositions and properties of the resultant copolymers (Reddy et al., 2021).
Generation of Reactive Intermediates
The generation of reactive intermediates like N-(tert-butoxycarbonyl)indole-2,3-quinodimethane is another application area. Such compounds can undergo cycloaddition reactions to produce various derivatives (Inagaki et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-21(2,3)17-5-9-19(10-6-17)24-14-13-22-18-7-11-20(12-8-18)25-16-15-23-4/h5-12,22H,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEPHBXOYUGMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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